![molecular formula C17H12ClNO2S B5695611 N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5695611.png)
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer, and since then, it has been investigated for its immunomodulatory effects.
Wirkmechanismus
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide exerts its immunomodulatory effects by selectively inhibiting the activity of JAK3, which is a key component of the signaling pathways that regulate the differentiation and activation of T cells. By blocking JAK3 activity, N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the proliferation of T cells, leading to a decrease in immune cell-mediated inflammation.
Biochemical and physiological effects:
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been shown to reduce the symptoms of autoimmune diseases in animal models and clinical trials. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in the serum and synovial fluid of patients with rheumatoid arthritis. N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has also been shown to reduce the number of activated T cells in the peripheral blood of patients with multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide is its high specificity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events. However, N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has a short half-life in the body, which may limit its efficacy in some applications. Additionally, the long-term effects of JAK3 inhibition on the immune system are not fully understood, and further research is needed to determine the potential risks and benefits of this approach.
Zukünftige Richtungen
Future research on N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide may focus on the development of more potent and selective JAK3 inhibitors with longer half-lives and improved pharmacokinetic profiles. Additionally, studies may investigate the potential use of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research is also needed to elucidate the long-term effects of JAK3 inhibition on the immune system and to determine the optimal dosing regimens for different autoimmune diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-chloro-2-phenoxyaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the target compound, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate immune cell activation and differentiation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-12-8-9-15(21-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-22-16/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPLURODSGGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.